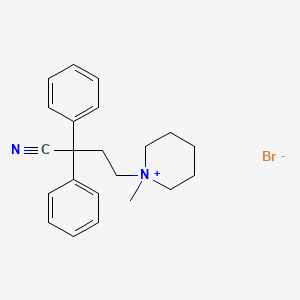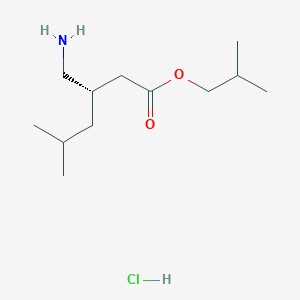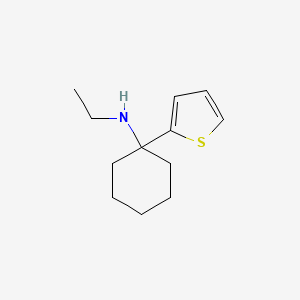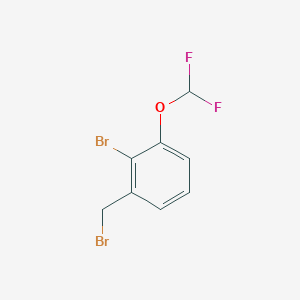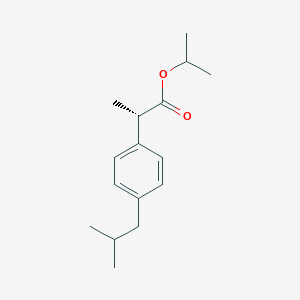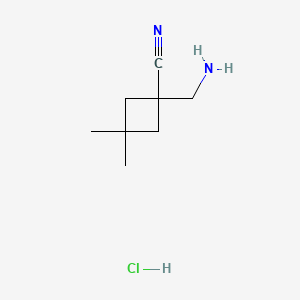![molecular formula C18H36O3 B13451299 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol . This compound is a derivative of 1,3-dioxolane and is characterized by the presence of a dodecyloxy group attached to the dioxolane ring. It is used as an intermediate in the synthesis of various chemical products and has applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves a multi-step process. One common method includes the reaction of acetone with boron trifluoride diethyl etherate in tetrahydrofuran under an inert atmosphere at room temperature. This is followed by the addition of dodecyl glycidyl ether at 50°C for 5 hours. The reaction mixture is then neutralized with sodium hydrogen carbonate, and the solvent is distilled off to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while reduction can produce dioxolane alcohols .
Wissenschaftliche Forschungsanwendungen
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: It is explored for its synergistic effects with antifungal agents like amphotericin B.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it stimulates autolysin activity, leading to the breakdown of bacterial cell walls. This action is synergistic with other antimicrobial agents, enhancing their efficacy . The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Dodecyl-rac-glycerol: An antibacterial agent with similar properties.
Dodecyl sulfate: A surfactant with comparable industrial applications.
Uniqueness
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antimicrobial agents sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C18H36O3 |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
4-(dodecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17-16-20-18(2,3)21-17/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
JJEUFGMEQYMSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)


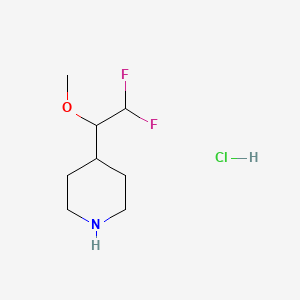
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
